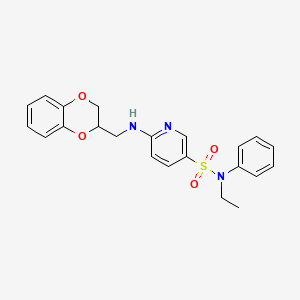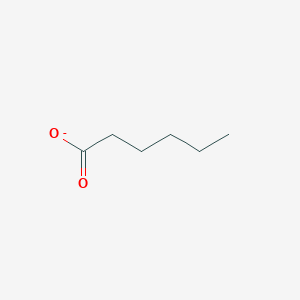
己酸
描述
Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.
科学研究应用
农业中的抗真菌活性
己酸表现出显着的抗真菌活性,尤其是在农业应用中。Leyva 等人 (2008) 证明己酸可以有效控制番茄植株中的灰葡萄孢菌。它抑制孢子萌发和菌丝生长,既作为预防性杀菌剂,又作为治疗性杀菌剂。这种化学物质会改变真菌的膜通透性并诱导植物代谢物的变化,表明其作为各种作物的安全抗真菌剂的潜力 (Leyva 等人,2008)。
诱导植物抗性
Llorens 等人 (2016) 的研究表明,己酸可以启动植物防御机制。施用于土壤后,它会改变柑橘植物的代谢特征,特别是影响甲羟戊酸和亚麻酸途径,并促进植物挥发物的释放。这表明己酸在增强植物对病原体的抗性中起作用 (Llorens 等人,2016)。
改善青贮发酵
在动物饲料领域,己酸与植物乳杆菌结合,影响象草青贮的发酵特性。据 Mugabe 等人 (2019) 称,此组合会影响青贮过程中乳酸和乙酸的积累以及 pH 值,突出了己酸在提高青贮营养品质中的作用 (Mugabe 等人,2019)。
增强植物对细菌的防御
己酸已被证明可以调节番茄植株对细菌病原体(如丁香假单胞菌)的防御反应。Scalschi 等人 (2014) 发现它会改变病原体的行为并降低其毒力和存活率,表明己酸是植物保护策略中的有前途的剂 (Scalschi 等人,2014)。
对生物燃料生产的影响
Candry 等人 (2018) 的一项研究探讨了己酸在生物燃料生产中的潜力。他们评估了克鲁伊维梭菌(一种将乙醇和乙酸转化为可作为生物燃料前体的己酸的细菌)的生长动力学。这项研究突出了己酸在可持续能源生产中的作用 (Candry 等人,2018)。
增强食品安全
Lanciotti 等人 (2003) 研究了己酸的相关化合物己醛在食品安全中的抗菌活性。他们发现己醛可以有效抑制鲜切苹果中的致病微生物,表明己酸衍生物在提高极少加工食品的卫生安全方面的潜力 (Lanciotti 等人,2003)。
属性
CAS 编号 |
151-33-7 |
|---|---|
产品名称 |
Hexanoate |
分子式 |
C6H11O2- |
分子量 |
115.15 g/mol |
IUPAC 名称 |
hexanoate |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |
InChI 键 |
FUZZWVXGSFPDMH-UHFFFAOYSA-M |
SMILES |
CCCCCC(=O)[O-] |
规范 SMILES |
CCCCCC(=O)[O-] |
同义词 |
Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


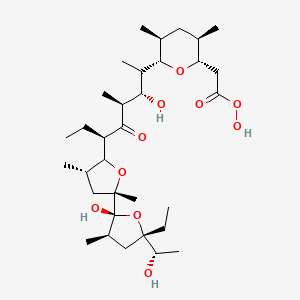
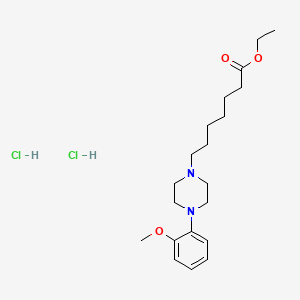
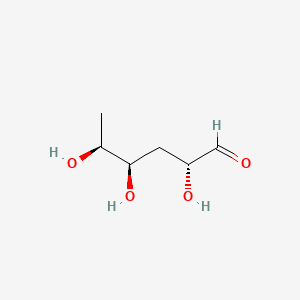

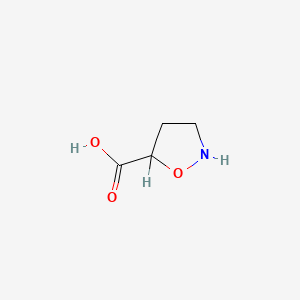
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1226029.png)
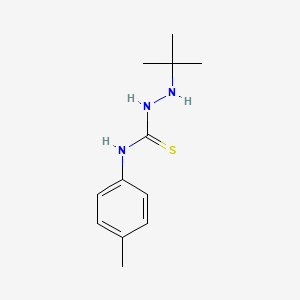
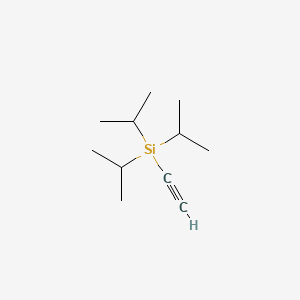
![3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole](/img/structure/B1226035.png)
![1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)
![7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1226038.png)
![1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone](/img/structure/B1226039.png)
![4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile](/img/structure/B1226042.png)
